5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Description
Discovery and Development of Pyrazole-4-carboxylic Acids
The historical development of pyrazole-4-carboxylic acids traces back to the foundational work in heterocyclic chemistry during the late 19th century. The term pyrazole was first coined by German chemist Ludwig Knorr in 1883, establishing the nomenclature for this important class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The systematic exploration of pyrazole derivatives gained momentum through the classical synthetic method developed by Hans von Pechmann in 1898, who successfully synthesized pyrazole from acetylene and diazomethane, laying the groundwork for subsequent investigations into substituted pyrazole compounds.
The development of pyrazole-4-carboxylic acid derivatives emerged as researchers recognized the potential of introducing carboxylic acid functionality into the pyrazole ring system. Early synthetic approaches focused on the chloromethylation of substituted pyrazoles followed by oxidation reactions, as demonstrated in the synthesis of 1-phenylpyrazole-4-carboxylic acid through chloromethylation of 1-phenylpyrazole and subsequent oxidation of the 4-chloromethyl derivative. Alternative methodologies involved the hydrolysis of 4-cyano derivatives formed from anti-oximes of 4-formylpyrazoles, establishing multiple pathways for accessing these important intermediates.
A significant advancement in the field occurred with the development of Sandmeyer-type reactions for pyrazole-4-carboxylic acid synthesis. Researchers successfully achieved the synthesis of 1-phenylpyrazole-4-carboxylic acid through hydrolysis of 4-cyano-1-phenylpyrazole, which was formed via a Sandmeyer reaction from 1-phenylpyrazole-4-diazonium chloride. This methodology represented a notable improvement over previous approaches, as the replacement of pyrazole-4-diazonium groups by nitrile had previously been unsuccessful in synthetic applications.
Position of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid in Heterocyclic Chemistry
This compound occupies a distinctive position within the broader classification of heterocyclic compounds, specifically within the azole family. Heterocyclic compounds, defined as cyclic structures containing atoms of at least two different elements as ring members, represent more than half of all known chemical compounds, with 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. The pyrazole ring system, characterized as a five-membered heterocycle with two adjacent nitrogen atoms in ortho-substitution, belongs to the azole class of compounds that includes pyrazoles, imidazoles, and other nitrogen-containing five-membered rings.
The structural features of this compound place it within the specific subcategory of aminopyrazole carboxylic acids. The presence of the amino group at the 5-position introduces significant electronic and steric effects that influence the compound's reactivity and biological activity patterns. The methyl substituents at positions 1 and 3 provide additional steric hindrance and electronic modification, while the carboxylic acid functionality at position 4 offers opportunities for hydrogen bonding and metal coordination.
According to X-ray crystallographic studies of related pyrazole compounds, the pyrazole ring system maintains planarity, with carbon-nitrogen bond distances typically measuring approximately 1.33 Ångströms. This structural regularity contributes to the stability and predictable reactivity patterns observed in pyrazole derivatives. The weak basicity of pyrazoles, characterized by a pKb value of 11.5 (pKa of the conjugate acid 2.49 at 25°C), influences their interactions with biological targets and synthetic reagents.
Evolution of Research on Aminopyrazole Carboxylic Acids
The evolution of research on aminopyrazole carboxylic acids has been driven by the recognition of their significant biological and medicinal properties. The 5-aminopyrazole system has attracted considerable interest due to its long history of application in pharmaceutical and agrochemical industries, prompting extensive investigation over the past century. Early research focused on understanding the fundamental chemical properties and synthetic accessibility of these compounds, with particular attention to their potential as therapeutic agents.
Significant progress in aminopyrazole research emerged through the development of various synthetic methodologies. Researchers have established multiple approaches involving reactions of β-ketonitriles, malononitrile, and alkylidenemalononitriles with hydrazines, providing versatile pathways for accessing diverse aminopyrazole derivatives. These synthetic developments have enabled the systematic exploration of structure-activity relationships within the aminopyrazole carboxylic acid family.
The biological significance of aminopyrazole carboxylic acids became evident through the discovery of compounds with diverse pharmacological activities. Structurally simple 5-amino-1-tert-butylpyrazole-4-carboxamide was found to inhibit p56 Lck, demonstrating the potential of this chemical class as kinase inhibitors. Further investigations revealed that 5-amino-1-(4-methylphenyl)pyrazole exhibited activity as a neuropeptide Y5 antagonist, expanding the therapeutic potential of aminopyrazole derivatives.
The development of carbonic anhydrase inhibitors represents another significant milestone in aminopyrazole research. Scientists have reported the synthesis and biological evaluation of substituted heteroaryl-pyrazole carboxylic acid derivatives as inhibitors of specific carbonic anhydrase isoforms, with potential applications as novel chemotherapeutics. These compounds demonstrated an indirect interference mechanism with zinc ions, distinguishing them from other related nonclassical inhibitors and providing insights into new therapeutic approaches.
Current Research Significance and Applications
Contemporary research on this compound reflects its growing importance as a versatile building block in synthetic chemistry and pharmaceutical development. The compound serves as a crucial intermediate in the synthesis of more complex molecular structures, particularly in the development of bioactive compounds and coordination complexes. Current synthetic methodologies have been optimized to achieve high yields and purity while minimizing environmental impact, reflecting the increasing emphasis on sustainable chemical processes.
The compound's role as a ligand in coordination chemistry has emerged as a significant area of research interest. The presence of multiple coordination sites, including the amino group, carboxylic acid functionality, and nitrogen atoms within the pyrazole ring, provides opportunities for complex formation with various metal centers. These coordination compounds have potential applications in catalysis, materials science, and medicinal chemistry, contributing to the continued research interest in this compound class.
Recent investigations have focused on the compound's potential in medicinal chemistry applications, particularly as a scaffold for drug development. The unique structural features of this compound, including its ability to undergo various chemical transformations, make it an attractive starting material for pharmaceutical research. Current synthesis approaches include cyclocondensation reactions with hydrazines and 1,3-dicarbonyl compounds, alkylation reactions with alkyl halides, and cyclization reactions involving nitrile-containing precursors.
Industrial applications of the compound have expanded to include its use as an intermediate in the production of agricultural chemicals and specialty pharmaceuticals. The optimization of synthetic routes for large-scale production has become a focus of current research, with emphasis on developing cost-effective and environmentally friendly manufacturing processes. Advanced analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, have been employed to characterize the compound and monitor its synthetic transformations.
| Application Area | Specific Use | Research Status |
|---|---|---|
| Pharmaceutical Research | Building block for drug synthesis | Active development |
| Coordination Chemistry | Ligand for metal complexes | Ongoing investigation |
| Agricultural Chemistry | Intermediate for pesticide synthesis | Commercial application |
| Materials Science | Component in functional materials | Emerging research |
The current research landscape demonstrates the continued significance of this compound in multiple scientific disciplines. Its unique combination of structural features, synthetic accessibility, and biological activity potential ensures its continued importance in heterocyclic chemistry research and practical applications across various industries. The compound's versatility as both a synthetic intermediate and a bioactive molecule positions it as a valuable tool for advancing chemical science and pharmaceutical development.
Properties
IUPAC Name |
5-amino-1,3-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-4(6(10)11)5(7)9(2)8-3/h7H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOYXTYCCIWCNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Hydrazine and Ethoxy Methylene Ethyl Cyanoacetate
One industrially relevant method involves the reaction of methyl hydrazine with ethoxy methylene ethyl cyanoacetate in toluene as solvent. The process proceeds as follows:
- Step 1: Ethoxy methylene ethyl cyanoacetate is dissolved in toluene under stirring.
- Step 2: A 40% aqueous methyl hydrazine solution is added dropwise at 20–25 °C, maintaining the temperature between 22–30 °C.
- Step 3: After addition, the mixture is stirred for 1–3 hours at the same temperature.
- Step 4: The reaction mixture is heated to reflux for 2 hours to complete cyclization.
- Step 5: The mixture is cooled to 9–10 °C, and the product is isolated by filtration and drying.
This method yields the pyrazole amine intermediate efficiently, with advantages including low toxicity of reagents, simple operation, high yield, and environmental friendliness due to minimal waste generation.
| Parameter | Condition | Notes |
|---|---|---|
| Solvent | Toluene | Facilitates dissolution |
| Hydrazine solution | 40% aqueous methyl hydrazine | Readily available, safe |
| Temperature (addition) | 20–25 °C | Controlled to avoid side reactions |
| Reflux time | 2 hours | Ensures complete cyclization |
| Cooling temperature | 9–10 °C | For product crystallization |
| Product isolation | Filtration and drying | Yields pyrazole amine |
Cyclization of α-Cyano Ketones with Hydrazines
Another approach involves the condensation of α-cyano ketones or β-ketonitriles with hydrazines, leading to hydrazone intermediates that cyclize to 5-aminopyrazoles. This method is well-documented in academic literature:
- The nucleophilic terminal nitrogen of hydrazine attacks the carbonyl carbon of the α-cyano ketone, forming a hydrazone intermediate.
- The other nitrogen then attacks the nitrile carbon, inducing cyclization to the pyrazole ring.
- Subsequent workup yields the 5-amino-1,3-dimethylpyrazole-4-carboxylic acid derivative.
Preparation from Pyrazolecarbonitrile Precursors
A method described in patent literature involves:
- Refluxing ethoxymethylenemalononitrile with methylhydrazine derivatives in ethanol.
- Isolation of 5-amino-pyrazolecarbonitrile intermediates.
- Hydrolysis or further functional group modification to obtain the carboxylic acid derivative.
This approach allows for the preparation of substituted 5-aminopyrazoles, including 1,3-dimethyl derivatives, with good purity and yield.
| Method | Key Reagents | Solvent | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Methyl hydrazine + ethoxy methylene ethyl cyanoacetate | 40% methyl hydrazine, ethoxy methylene ethyl cyanoacetate | Toluene | 20–25 °C addition, reflux 2h | High yield, low toxicity, industrially scalable | Requires controlled temperature |
| α-Cyano ketone + hydrazine | α-Cyano ketone, hydrazine | Ethanol or other solvents | Reflux, variable times | Versatile, allows substituent variation | Multi-step, sensitive to conditions |
| Pyrazolecarbonitrile hydrolysis | Ethoxymethylenemalononitrile, methylhydrazine | Ethanol | Reflux 18–24h, hydrolysis step | Good purity, straightforward isolation | Longer reaction times |
- The use of aqueous methyl hydrazine solutions reduces hazards and improves handling safety compared to anhydrous hydrazine.
- Reaction temperature control during hydrazine addition is critical to prevent side reactions and ensure high selectivity.
- Reflux time optimization balances complete cyclization with minimizing decomposition.
- Solvent choice such as toluene or ethanol impacts solubility and reaction kinetics.
- Post-reaction cooling to near 10 °C promotes crystallization and eases product isolation.
- Industrial patents emphasize environmentally friendly processes with minimal waste and low-cost raw materials.
The preparation of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is effectively achieved via hydrazine condensation with cyano or keto precursors, followed by cyclization. The method employing methyl hydrazine and ethoxy methylene ethyl cyanoacetate in toluene stands out for industrial application due to its simplicity, safety, and high yield. Academic methods involving α-cyano ketones provide synthetic flexibility for derivative preparation. Reaction parameters such as temperature, solvent, and reaction time critically influence yield and purity. The reviewed methods collectively offer robust routes for the synthesis of this valuable pyrazole derivative.
Chemical Reactions Analysis
Types of Reactions
5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: Reduction of the carboxylic acid group can yield corresponding alcohols.
Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyrazole derivatives .
Scientific Research Applications
5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Lacks the amino group, resulting in different chemical properties and reactivity.
5-amino-1H-pyrazole-4-carboxylic acid: Lacks the methyl groups, affecting its steric and electronic properties.
3-methyl-1H-pyrazole-5-carboxylic acid: Has a different substitution pattern, leading to variations in its chemical behavior.
Uniqueness
5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications in various fields .
Biological Activity
5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (ADMPCA) is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
ADMPCA features a five-membered pyrazole ring with two methyl groups at positions 1 and 3, an amino group at position 5, and a carboxylic acid group at position 4. Its molecular formula is , with a molecular weight of approximately 182.19 g/mol. The compound is typically presented as a white crystalline powder, soluble in water and various organic solvents.
The biological activity of ADMPCA is primarily attributed to its ability to interact with various enzymes and receptors within the body. Notably, it has been identified as an inhibitor of p38 mitogen-activated protein kinase (p38MAPK), an enzyme implicated in inflammatory responses. By modulating this pathway, ADMPCA can influence gene expression related to oxidative stress and apoptosis, suggesting its potential in treating inflammatory and metabolic disorders .
Key Mechanisms:
- Enzyme Inhibition : ADMPCA inhibits specific enzymes involved in metabolic pathways, including succinate dehydrogenase.
- Gene Expression Modulation : It affects gene expression linked to oxidative stress and apoptosis.
Biological Activities
ADMPCA has demonstrated a range of biological activities that position it as a candidate for therapeutic applications:
- Anti-inflammatory : By inhibiting p38MAPK, ADMPCA can reduce inflammatory responses.
- Antioxidant : The compound has shown potential in modulating oxidative stress pathways.
- Anticancer : Preliminary studies indicate that ADMPCA may inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2), with IC50 values ranging from 2.43 to 14.65 μM .
Comparative Analysis with Similar Compounds
To understand the unique properties of ADMPCA, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Similarity Index | Key Features |
|---|---|---|---|
| 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid | C5H7N3O2 | 0.94 | Lacks one methyl group; lower molecular weight |
| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H10N4O2 | 0.92 | Ethyl ester derivative; altered solubility |
| 7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | C8H8N4O2 | 0.81 | Different ring structure; potential different bioactivity |
This table highlights how ADMPCA's unique substitution pattern contributes to its distinct reactivity and biological properties compared to other pyrazole derivatives .
Case Studies
Several studies have investigated the biological activity of ADMPCA:
- In Vitro Cytotoxicity Studies : A study assessed the cytotoxic effects of ADMPCA on MDA-MB-231 and HepG2 cells, revealing significant growth inhibition at low concentrations (IC50 values between 2.43–14.65 μM). The compound also induced apoptosis in these cancer cells by enhancing caspase activity .
- Enzyme Interaction Studies : Research demonstrated that ADMPCA effectively binds to succinate dehydrogenase, leading to significant alterations in its enzymatic activity, which could be pivotal for metabolic regulation.
- Inflammatory Response Modulation : Studies have shown that ADMPCA can downregulate pro-inflammatory cytokines by inhibiting p38MAPK activity, suggesting its potential application in treating chronic inflammatory diseases .
Q & A
Q. What are the established synthesis routes for 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate, DMF-DMA, and substituted hydrazines, followed by hydrolysis. Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation efficiency.
- Temperature : Hydrolysis at 80–100°C under basic conditions (e.g., NaOH) ensures complete carboxylate formation.
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields in heterogeneous systems.
- Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >95% purity .
Q. How is structural characterization of this compound performed, and what techniques are most reliable?
Methodological Answer: A multi-technique approach is recommended:
Q. What are the primary applications of this compound in medicinal chemistry research?
Methodological Answer: The compound serves as a scaffold for bioactive molecule development:
- Antimicrobial agents : Introduce halogens (e.g., Cl, Br) at the 4-position to enhance activity against Gram-negative bacteria.
- Anti-inflammatory agents : Modify the amino group with acylating agents to improve solubility and target COX-2 selectivity .
Q. How are spectral data interpreted to confirm the compound’s purity and functional groups?
Methodological Answer:
Q. What computational methods are used to predict electronic properties?
Methodological Answer:
- DFT calculations : B3LYP/6-311++G(d,p) basis sets model HOMO-LUMO gaps (e.g., 4.5–5.0 eV) and electrostatic potential maps.
- Molecular docking : AutoDock Vina evaluates binding affinities (ΔG ≤ -7.0 kcal/mol) to targets like cyclooxygenase-2 .
Advanced Research Questions
Q. How can contradictions between experimental spectral data and computational predictions be resolved?
Methodological Answer:
Q. What strategies optimize reaction yields while minimizing byproducts?
Methodological Answer:
Q. How are structure-activity relationship (SAR) studies designed for derivatives of this compound?
Methodological Answer:
- Substituent libraries : Synthesize derivatives with varied substituents (e.g., –F, –CH, –OCH) at positions 1, 3, and 5.
- Biological assays : Test against enzyme targets (e.g., COX-2 IC) and correlate with electronic parameters (Hammett σ values) .
Q. What advanced computational methods predict pharmacokinetic properties?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
